Zolpidem hydrochloride monohydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Zolpidem hydrochloride monohydrate is a sedative-hypnotic medication primarily used for the short-term treatment of insomnia. It is a nonbenzodiazepine hypnotic of the imidazopyridine class, which enhances the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) via selective agonism at the benzodiazepine-1 (BZ1) receptor . This compound is marketed under various brand names, including Ambien, Edluar, and Intermezzo .

準備方法

Synthetic Routes and Reaction Conditions: Zolpidem can be synthesized through a multi-step process. One efficient method involves a three-step microwave-assisted synthesis . This method utilizes easily accessible and inexpensive starting materials, resulting in high yields and purity. Another scalable method involves a CuI/BINOL-mediated tandem reaction of imine and alkyne . This two-step sequence includes imine formation followed by a tandem reaction, producing zolpidem in a 54% isolated yield.

Industrial Production Methods: Industrial production of zolpidem often involves the preparation of its tartrate salt. This is achieved by mixing the substrates in methanol and allowing the crystals to settle overnight . The resulting crystals are then filtered to obtain the desired salt with high purity.

化学反応の分析

Types of Reactions: Zolpidem undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: The synthesis of zolpidem involves reagents such as CuI/BINOL for the tandem reaction of imine and alkyne . Other catalysts used in the synthesis include nanocopper oxide, Cu-Mn spinel oxide, and CuSO4-glucose .

Major Products: The major product formed from these reactions is zolpidem itself, which is often converted into its tartrate salt for pharmaceutical use .

科学的研究の応用

Zolpidem hydrochloride monohydrate has a wide range of scientific research applications:

Chemistry: In chemistry, zolpidem is studied for its unique imidazopyridine structure and its interactions with various catalysts and reagents during synthesis .

Biology: In biological research, zolpidem is used to study its effects on neuronal activity. For example, it has been shown to reduce hippocampal neuronal activity in freely behaving mice .

Medicine: Medically, zolpidem is primarily used to treat insomnia. It has also been investigated for its potential to restore brain function in patients in a vegetative state following brain injury .

Industry: In the pharmaceutical industry, zolpidem is used to develop various formulations, including immediate-release and extended-release tablets .

作用機序

Zolpidem exerts its effects by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) via selective agonism at the benzodiazepine-1 (BZ1) receptor . This results in increased chloride conductance, neuronal hyperpolarization, inhibition of the action potential, and a decrease in neuronal excitability, leading to its sedative and hypnotic effects .

類似化合物との比較

Zaleplon: Another nonbenzodiazepine hypnotic used for the short-term treatment of insomnia.

Eszopiclone: A nonbenzodiazepine hypnotic that is also used to treat insomnia.

Uniqueness: Zolpidem is unique in its selective agonism at the BZ1 receptor, which results in minimal anxiolytic, myorelaxant, and anticonvulsant properties compared to other nonbenzodiazepine hypnotics . This selectivity makes zolpidem particularly effective for inducing sleep without significant residual effects.

特性

CAS番号 |

299397-16-3 |

|---|---|

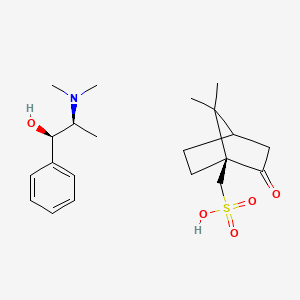

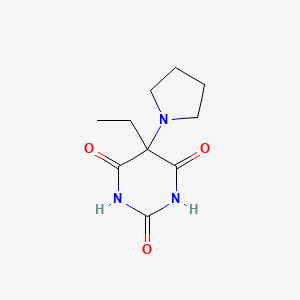

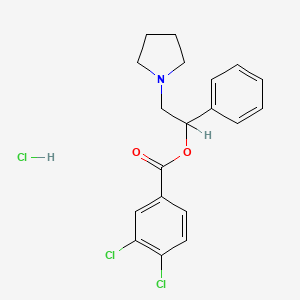

分子式 |

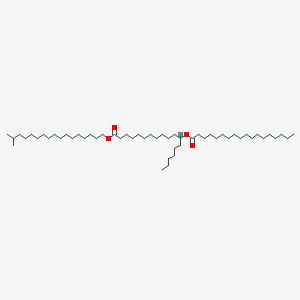

C19H24ClN3O2 |

分子量 |

361.9 g/mol |

IUPAC名 |

N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide;hydrate;hydrochloride |

InChI |

InChI=1S/C19H21N3O.ClH.H2O/c1-13-5-8-15(9-6-13)19-16(11-18(23)21(3)4)22-12-14(2)7-10-17(22)20-19;;/h5-10,12H,11H2,1-4H3;1H;1H2 |

InChIキー |

YELFUPKDSOBFAN-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C.O.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-52-(6-aminohexylcarbamoyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaen-48-yl]methylamino]propyl-decyl-dimethylazanium](/img/structure/B12780362.png)